molecular formula C25H23N5O2S B3309334 4-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-phenyl-1,3-thiazole-5-carboxamide CAS No. 941940-69-8

4-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B3309334
CAS No.: 941940-69-8
M. Wt: 457.5 g/mol
InChI Key: GUYGXRASRLELRJ-UHFFFAOYSA-N
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Description

4-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-phenyl-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound has garnered interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

The synthesis of 4-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-phenyl-1,3-thiazole-5-carboxamide typically involves multi-step reactions. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of the pyridazinyl and morpholinyl groups. Common reagents used in these reactions include thioamides, halogenated aromatic compounds, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or peracids, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring, depending on the substituents present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

4-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-phenyl-1,3-thiazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities, such as antimicrobial, antifungal, and anticancer properties, make it a subject of interest in biological research.

    Medicine: Due to its potential therapeutic effects, it is studied for its role in drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 4-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

When compared to other thiazole derivatives, 4-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-phenyl-1,3-thiazole-5-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:

    Sulfathiazole: An antimicrobial drug with a simpler structure.

    Ritonavir: An antiretroviral drug containing a thiazole ring.

    Abafungin: An antifungal agent with a thiazole moiety.

    Tiazofurin: An antineoplastic drug with a thiazole ring.

Properties

IUPAC Name

4-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O2S/c1-17-23(33-25(26-17)19-5-3-2-4-6-19)24(31)27-20-9-7-18(8-10-20)21-11-12-22(29-28-21)30-13-15-32-16-14-30/h2-12H,13-16H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYGXRASRLELRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=NN=C(C=C4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-phenyl-1,3-thiazole-5-carboxamide
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4-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-phenyl-1,3-thiazole-5-carboxamide

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